molecular formula C22H20N2O4 B4626338 2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide

2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide

Cat. No. B4626338
M. Wt: 376.4 g/mol
InChI Key: QKFDYKKEYGMOKT-YDZHTSKRSA-N
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Description

2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide, also known as MBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBH is a hydrazide derivative of 2,5-dihydroxybenzoic acid and is synthesized using a simple and efficient method.

Scientific Research Applications

Synthesis and Structural Characterization

A significant aspect of the research on these compounds involves their synthesis and detailed structural characterization. For instance, a new benzohydrazone compound was prepared and tested for urease inhibitory activities, demonstrating potential as a Helicobacter pylori urease inhibitor (Qu et al., 2015). Another study focused on the synthesis, crystal structures, and antimicrobial activities of N'-substituted benzohydrazides, highlighting the importance of structural features in antimicrobial efficacy (Han, 2013).

Biological Activities

Research has also explored the biological screenings of Schiff base compounds derived from similar structures, revealing notable antibacterial, antifungal, and antioxidant activities. Such compounds have shown effectiveness against a range of bacterial and fungal strains and exhibited potential as DNA-binding agents (Sirajuddin et al., 2013). Additionally, conjugated oligo-aromatic compounds bearing a trimethoxy moiety, derived from related structures, have been synthesized and evaluated for their antioxidant activities, with some showing significant free radical scavenging ability (Kareem et al., 2016).

Catalytic and Antioxidant Properties

Several studies have focused on the catalytic properties of complexes derived from benzohydrazones. For example, dioxomolybdenum(VI) complexes with hydrazone ligands have been synthesized and shown to be effective catalysts for the oxidation of olefins, suggesting applications in synthetic chemistry and potentially industrial processes (Peng, 2016).

Antimicrobial and Anticancer Potential

Oxidovanadium(V) complexes derived from similar compounds have been synthesized and characterized, with studies revealing remarkable antimicrobial properties against various bacteria, comparable to standard antibiotics. This indicates potential applications in developing new antimicrobial agents (Cai et al., 2020). Furthermore, N'-[2-oxo-1,2 dihydro-3H-indol-3-ylidene]benzohydrazides have been evaluated for their cytotoxic properties against cancer cell lines, highlighting the potential for developing new anticancer therapies (Katiyar et al., 2015).

properties

IUPAC Name

2,5-dihydroxy-N-[(E)-[3-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-15-5-7-16(8-6-15)14-28-19-4-2-3-17(11-19)13-23-24-22(27)20-12-18(25)9-10-21(20)26/h2-13,25-26H,14H2,1H3,(H,24,27)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFDYKKEYGMOKT-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=C(C=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=C(C=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dihydroxy-N'-[(E)-{3-[(4-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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